4-Hydroxyphenyl Carvedilol D5
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Overview
Description
4-Hydroxycarvedilol D5 is a deuterium-labeled derivative of 4-Hydroxycarvedilol. This compound is primarily used in scientific research to study the metabolic pathways and pharmacokinetics of Carvedilol, a non-selective beta-adrenergic antagonist used to treat heart failure and hypertension .
Mechanism of Action
Mode of Action
4-Hydroxyphenyl Carvedilol D5, as a more potent beta-adrenergic receptor antagonist than Carvedilol, inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, thereby decreasing the heart rate and blood pressure . It also has weaker vasodilatory activity due to its action on alpha-1 adrenergic receptors . This results in the relaxation of smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Biochemical Pathways
The compound is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 . This enzyme is part of the cytochrome P450 system, which plays a significant role in drug metabolism and bioactivation. The metabolite this compound also inhibits the formation of DPPH radicals, indicating its potential role in mitigating oxidative stress .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia . It also leads to vasodilation, decreased peripheral vascular resistance, and decreased renal vascular resistance . These effects contribute to its therapeutic potential in treating conditions such as hypertension and heart failure.
Action Environment
Environmental factors such as genetic polymorphisms can influence the action of this compound. For instance, the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol and consequently the formation of this compound . This can potentially impact the drug’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
4-Hydroxyphenyl Carvedilol D5 interacts with various enzymes and proteins. It is primarily metabolized by the Cytochrome P450 (CYP) isoform CYP2D6 . This metabolite is more potent as a β-adrenergic receptor antagonist than Carvedilol but has weaker vasodilatory activity . It inhibits the formation of DPPH radicals in a cell-free assay .
Cellular Effects
This compound, like its parent compound Carvedilol, is known to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a potent β-adrenergic receptor antagonist
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors. It acts as an antagonist, blocking the action of adrenergic neurotransmitters . It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxycarvedilol D5 involves the deuteration of 4-HydroxycarvedilolThe specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of 4-Hydroxycarvedilol D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycarvedilol D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites of 4-Hydroxycarvedilol D5, which are useful for studying the metabolic pathways of Carvedilol .
Scientific Research Applications
4-Hydroxycarvedilol D5 is widely used in scientific research for several applications:
Chemistry: It serves as a reference standard for studying the metabolic pathways of Carvedilol.
Biology: Researchers use it to investigate the biological effects of Carvedilol and its metabolites.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Carvedilol in the human body.
Industry: The compound is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
- 3-Hydroxycarvedilol
- 5-Hydroxycarvedilol
- O-Desmethylcarvedilol
Comparison: 4-Hydroxycarvedilol D5 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. Compared to its analogs, such as 3-Hydroxycarvedilol and 5-Hydroxycarvedilol, the deuterium-labeled compound offers enhanced stability and allows for more precise tracking in biological systems .
Properties
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-SUPLBRQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.